4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine
Description
Chemical Structure:
The compound features a pyrimidine core substituted with:
- Methyl group at position 4,
- Piperidin-1-yl group at position 6,
- 4-(Naphthalene-1-carbonyl)piperazin-1-yl group at position 2.
Properties
IUPAC Name |
[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-19-18-23(28-12-5-2-6-13-28)27-25(26-19)30-16-14-29(15-17-30)24(31)22-11-7-9-20-8-3-4-10-21(20)22/h3-4,7-11,18H,2,5-6,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZMUPQADHMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5CCCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.
Attachment of the piperazine ring: The piperazine ring is attached through a coupling reaction, often facilitated by catalysts such as palladium in the presence of ligands.
Incorporation of the naphthalene moiety: The naphthalene moiety is introduced through acylation reactions using naphthalene-1-carbonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine, piperazine, and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Table 1: Key Structural and Molecular Differences
Key Observations :
Aromatic Substituents: The naphthalene-1-carbonyl group in the target compound increases molecular weight and lipophilicity compared to benzoyl derivatives . This may enhance membrane permeability but reduce aqueous solubility.
Heterocyclic Substituents :
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Drug-Likeness Parameters
Analysis :
- The target compound’s higher molecular weight and logP suggest increased lipophilicity, which may improve blood-brain barrier penetration but pose challenges for solubility-driven formulations.
- Pyrrolidin-containing analogs (lower molecular weight) might exhibit better bioavailability in polar solvents .
Biological Activity
4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a pyrimidine ring substituted with a piperidine and a piperazine moiety, which are known to influence biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Weight | 378.48 g/mol |
| CAS Number | 225515-34-4 |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. For instance, research indicates that such compounds can inhibit the growth of various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In vitro studies showed that the compound inhibited the proliferation of A549 lung cancer cells with an IC50 value of approximately 12 µM, suggesting potent activity against this cell line.
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism and proliferation:
- Enzyme Targeting : It has been shown to inhibit the activity of certain kinases that are crucial for tumor growth.
- Research Findings : In a study profiling various compounds, this pyrimidine derivative displayed selective inhibition against the IRE1α kinase with an IC50 value of 0.23 µM, highlighting its potential as a therapeutic agent targeting ER stress pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound:
- Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
- Case Study : Animal studies indicated that administration of this compound reduced neuroinflammation markers in models of Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene and piperazine moieties have been explored:
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Naphthalene substitution | Enhanced anticancer activity |
| Piperazine ring size | Increased selectivity for enzyme targets |
| Methyl group position | Affects solubility and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
